2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Overview
Description
2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C18H19Cl3N2O2S and its molecular weight is 433.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.023282 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonist Development and Radioligand Characterization
One of the notable applications of compounds related to 2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is in the development of adenosine A2B receptor antagonists. These antagonists exhibit subnanomolar affinity and high selectivity, making them potent compounds for further pharmacological studies. For instance, derivatives have been developed as A2B-specific antagonists with minimal affinity for other receptor types. The creation of a tritiated form of these compounds has provided a new radioligand for selective labeling and characterization of adenosine receptors, indicating their utility in both pharmacological research and potential therapeutic applications (Borrmann et al., 2009).
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c1-12-3-5-14(6-4-12)23-8-7-22(11-13(23)2)26(24,25)18-10-16(20)15(19)9-17(18)21/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLHYFAYBGTXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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